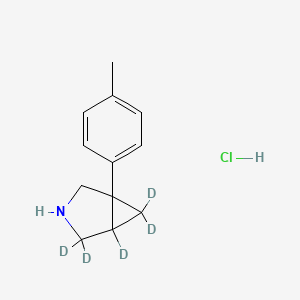

Bicifadine-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

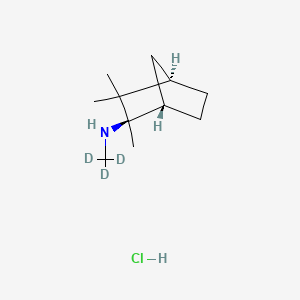

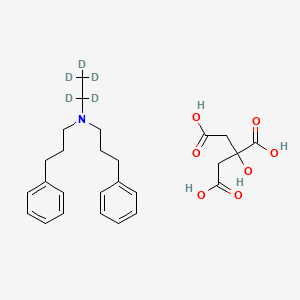

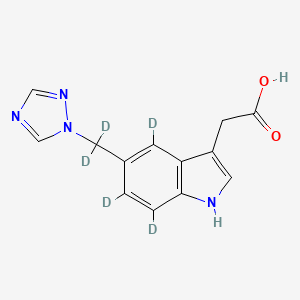

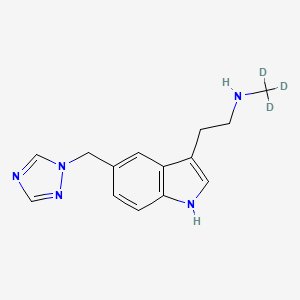

Bicifadine-d5 Hydrochloride is the labelled analogue of Bicifadine Hydrochloride . It is a novel non-narcotic analgesic drug used for the treatment of acute pain, chronic pain, and symptoms of neuropathic disorders . It is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) discovered at American Cyanamid as an analgesic drug candidate .

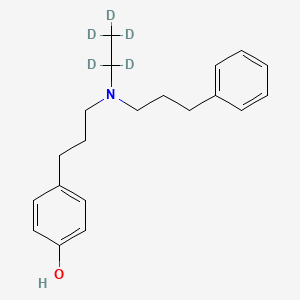

Molecular Structure Analysis

The molecular formula of Bicifadine-d5 Hydrochloride is C12H11D5ClN . The average molecular weight is 214.75 . The structure is chemically distinct with a unique profile of pharmacological activity .Chemical Reactions Analysis

Bicifadine-d5 Hydrochloride is an inhibitor of both the norepinephrine and serotonin transporters . It enhances and prolongs the actions of norepinephrine and serotonin by inhibiting the transport proteins that terminate the physiological actions of these two biogenic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of Bicifadine-d5 Hydrochloride include a water solubility of 0.172 mg/mL, a logP of 1.93, and a pKa (Strongest Basic) of 10.6 . It has a physiological charge of 1, a hydrogen acceptor count of 1, a hydrogen donor count of 1, and a rotatable bond count of 1 .Scientific Research Applications

Neurology Research

Bicifadine-d5 Hydrochloride is used in neurology research . It is a part of the Neurology Research Chemicals and Analytical Standards, and is used as a certified reference material for highly accurate and reliable data analysis .

Pain Management

Bicifadine-d5 Hydrochloride is a nonopioid analgesic . It has been shown to have potent analgesic activity in vivo and has been chosen for further development for the treatment of pain .

Serotonin-Norepinephrine-Dopamine Reuptake Inhibition

Bicifadine-d5 Hydrochloride is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This makes it a potential candidate for treating conditions related to the imbalance of these neurotransmitters.

NMDA Antagonism

Bicifadine-d5 Hydrochloride is an NMDA antagonist . This property could make it useful in the treatment of conditions such as depression, schizophrenia, and neuropathic pain, where NMDA receptors are implicated.

Enhancement of Biogenic Amines

Bicifadine-d5 Hydrochloride enhances and prolongs the actions of norepinephrine and serotonin by inhibiting the transport proteins that terminate the physiological actions of the two biogenic amines .

Non-Narcotic Profile

Bicifadine-d5 Hydrochloride has a non-narcotic profile . It does not act at any opiate receptor and does not exhibit any anti-inflammatory activity . This makes it a safer alternative to opioid analgesics.

Mechanism of Action

The primary pharmacological action of Bicifadine-d5 Hydrochloride is to enhance and prolong the actions of norepinephrine and serotonin by inhibiting the transport proteins that terminate the physiological actions of these two biogenic amines . Preclinical studies and clinical trials indicate that bicifadine’s analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions .

properties

IUPAC Name |

1,2,2,6,6-pentadeuterio-5-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/i6D2,7D2,11D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-MRGWXENESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C1(CNC2([2H])[2H])C3=CC=C(C=C3)C)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676230 |

Source

|

| Record name | 1-(4-Methylphenyl)(4,4,5,6,6-~2~H_5_)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicifadine-d5 Hydrochloride | |

CAS RN |

1014696-75-3 |

Source

|

| Record name | 1-(4-Methylphenyl)(4,4,5,6,6-~2~H_5_)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)